molecular formula C12H14O3S B12566605 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one CAS No. 192383-52-1

6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one

Cat. No.: B12566605
CAS No.: 192383-52-1
M. Wt: 238.30 g/mol
InChI Key: WALIQWVAZLCJJE-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is a heterocyclic compound with a unique structure that includes an oxathiepan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted thiols with epoxides in the presence of a base, leading to the formation of the oxathiepan ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxathiepan ring to more reduced sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or phenyl groups, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxathiepan ring can undergo conformational changes, allowing it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The hydroxyl and phenyl groups also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Properties

CAS No.

192383-52-1

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

6-hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one

InChI

InChI=1S/C12H14O3S/c1-9-12(14,10-5-3-2-4-6-10)11(13)15-7-8-16-9/h2-6,9,14H,7-8H2,1H3

InChI Key

WALIQWVAZLCJJE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)OCCS1)(C2=CC=CC=C2)O

Origin of Product

United States

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